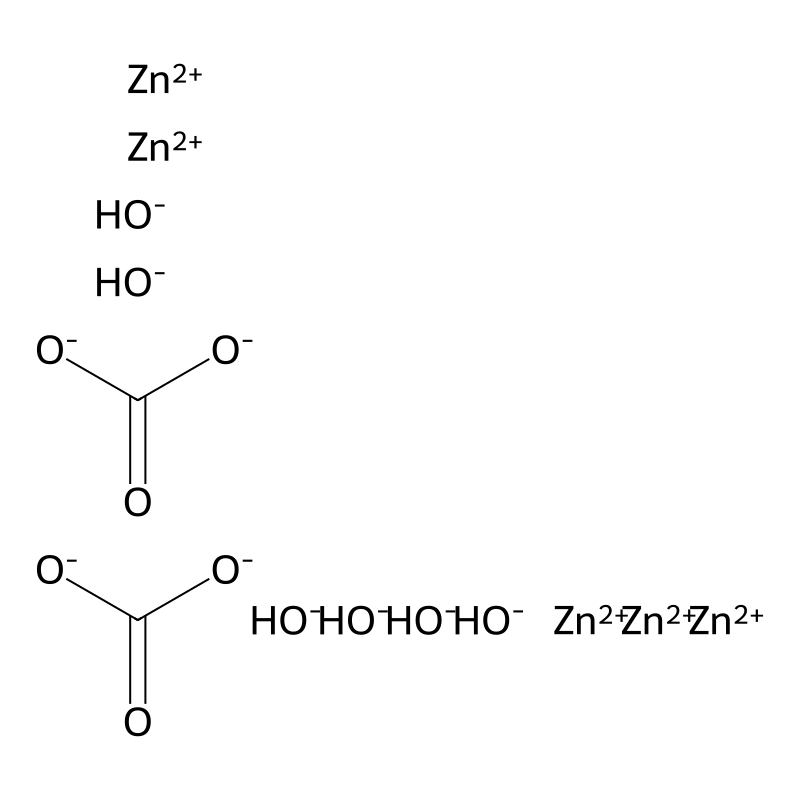

Zinc carbonate, basic

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN AMMONIA, PYRIDINE & ACETONE

Insol in alcohol

Synonyms

Canonical SMILES

Source of Zinc in Dietary Studies:

Zinc carbonate, basic, is a readily available and well-tolerated source of zinc for use in animal models. Its characteristics like high zinc content (>58%) and palatability make it suitable for incorporating into rodent diets in studies investigating the effects of zinc deficiency or excess []. This allows researchers to precisely control the amount of zinc consumed by the animals and observe the physiological consequences [].

Precursor for Other Zinc Compounds:

Due to its chemical composition, zinc carbonate, basic, can be easily converted into various other zinc compounds through controlled reactions. For example, heating (calcination) transforms it into zinc oxide, a versatile material used in catalysis, optoelectronics, and other applications []. Additionally, treatment with acids can decompose it, releasing carbon dioxide and leaving behind a zinc salt, useful for further research purposes [].

Characterization and Safety Evaluation:

As with any new substance introduced into research, characterizing and evaluating the safety of zinc carbonate, basic, is crucial. Studies have been conducted to assess its suitability as a source of dietary zinc, including its potential toxicity and carcinogenicity []. These investigations ensure the reliability and safety of using this compound in animal models for future research endeavors [].

Zinc carbonate, basic, also known as basic zinc carbonate or zinc subcarbonate, has the chemical formula . It is a white, odorless powder that is insoluble in water but soluble in dilute acids and alkalis. This compound exists naturally as the mineral smithsonite and is characterized by its crystalline structure, which resembles that of calcium carbonate. Basic zinc carbonate is often used in various industrial applications due to its unique properties and ability to act as a precursor for other zinc compounds .

Current Research

While basic zinc carbonate itself is not extensively studied, research on zinc compounds explores their potential applications in various fields, including:

- Medicine: Zinc is an essential nutrient, and research is ongoing to develop new zinc-based materials for drug delivery and other therapeutic applications [].

- Materials Science: Zinc oxide, a product of basic zinc carbonate decomposition, is a versatile material with applications in electronics, solar cells, and other technologies [].

- Decomposition Reaction:

Upon heating, basic zinc carbonate decomposes into zinc oxide and carbon dioxide:This reaction typically occurs at temperatures starting around and is significant in industrial processes where zinc oxide is required . - Reaction with Acids:

Zinc carbonate reacts with acids to produce carbon dioxide gas and a zinc salt. For example, with hydrochloric acid:This reaction illustrates the basic nature of zinc carbonate, which readily dissolves in acidic solutions . - Reaction with Bases:

In the presence of strong bases, zinc carbonate can form zincates:

Basic zinc carbonate can be synthesized through several methods:

- Carbonation of Zinc Salts:

By treating cold solutions of zinc sulfate with sodium bicarbonate or potassium bicarbonate, basic zinc carbonate precipitates out: - Thermal Decomposition:

Basic zinc carbonate can also be produced by heating zinc carbonate under controlled conditions to yield a more stable form. - Direct Reaction with Carbon Dioxide:

Reacting zincates with carbon dioxide leads to the formation of basic zinc carbonate.

Basic zinc carbonate has a wide range of applications across various industries:

- Pharmaceuticals: Used in ointments and as an astringent for treating skin irritations.

- Cosmetics: Incorporated into products for its absorbent properties.

- Rubber Industry: Acts as an activator in rubber production.

- Pigments: Serves as a white pigment in paints and coatings.

- Agriculture: Utilized in fertilizers and soil amendments to provide essential zinc nutrients.

Basic zinc carbonate shares similarities with several other compounds, particularly those containing the carbonate group or similar metal hydroxides. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Zinc Oxide | ZnO | White powder, used widely in sunscreens and pigments. |

| Calcium Carbonate | CaCO₃ | Commonly found in rocks, used in construction and agriculture. |

| Magnesium Carbonate | MgCO₃ | Used as a drying agent and in antacids. |

| Barium Carbonate | BaCO₃ | Used in glassmaking and as a pigment. |

| Sodium Bicarbonate | NaHCO₃ | Commonly known as baking soda; used for cooking and cleaning. |

Uniqueness of Basic Zinc Carbonate

Basic zinc carbonate is unique due to its dual role as both a source of zinc ions and a buffering agent that can neutralize acids while remaining insoluble in water. Its ability to decompose into valuable products like zinc oxide further enhances its importance in industrial applications .

The substance is formally designated “Zinc carbonate, basic”, a descriptive name that reflects its mixed carbonate–hydroxide composition rather than the simple carbonate salt of zinc [1] [2].

Systematic Name (International Union of Pure and Applied Chemistry)

International Union of Pure and Applied Chemistry nomenclature for the anhydrous phase is pentazinc(2 +) hexahydroxide dicarbonate [3].

For the frequently encountered hydrozincite‐type phase the systematic name is dizinc; zinc; dicarbonate; hexahydrate [4].

Registry Numbers

| Identifier | Value | Primary source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 5263-02-5 (anhydrous principal grade) [3] | Fisher Scientific [3] |

| Alternative Chemical Abstracts Service Registry Numbers | 5970-47-8; 51839-25-9; 12539-71-8; 12122-17-7 (hydrated or alternative analytical lots) [5] [6] | ChemicalBook [5]; Glentham Life Sciences [6] |

| European Community Inventory Number | 226-076-7 [7] | Honeywell Research Chemicals [7] |

| PubChem Compound Identification Number | 16211276 [4] | PubChem [4] |

The multiplicity of Chemical Abstracts Service numbers reflects hydration state and historical supplier registrations rather than distinct chemical entities.

Empirical, Stoichiometric and Structural Formulae

| Representation type | Formula | Representative reference |

|---|---|---|

| Empirical (minimal) | C₂H₆O₁₂Zn₅ | Fisher Scientific [3] |

| Stoichiometric (subcarbonate) | 3 Zn(OH)₂ · 2 ZnCO₃ | Lab Alley [8] |

| Hydrozincite‐type | Zn₅(CO₃)₂(OH)₆ | ZXCHEM [9] |

| Alternative condensed notation | [ZnCO₃]₂ · [Zn(OH)₂]₃ | American Elements [1] |

These formulae describe the same basic zinc carbonate lattice but emphasise different packing schemes or hydration levels. The compound is therefore often labelled with several correct yet apparently divergent formulae in commercial catalogues and analytical literature [10].

Comprehensive Synonym Index

Table 1 lists authenticated synonyms collated from global catalogues, analytical databases and peer-reviewed characterisation studies. Only exact lexical matches are included; trade names and marketing abbreviations have been omitted.

| Serial | Synonym (alphabetical) | Predominant usage context | Principal citation |

|---|---|---|---|

| 1 | Basic zinc carbonate | Historical reagent description | Sigma-Aldrich [11] |

| 2 | Bis(carbonato)hexahydroxypentazinc | Systematic chemistry texts | ChemicalBook [2] |

| 3 | Carbonic acid, zinc salt, basic | Regulatory dossiers | American Elements [1] |

| 4 | Dizinc; zinc; dicarbonate; hexahydrate | Crystallographic databases | PubChem [4] |

| 5 | Hydrozincite (mineralogical) | Geological literature | ZXCHEM [9] |

| 6 | Pentazinc(2 +) hexahydroxide dicarbonate | International Union of Pure and Applied Chemistry | Fisher Scientific [3] |

| 7 | Zinc carbonate basic (commodity) | Commercial catalogues | Honeywell Research Chemicals [7] |

| 8 | Zinc carbonate hydroxide | Industrial grade sheets | ChemicalBook [2] |

| 9 | Zinc hydroxycarbonate | Paint-pigment industry | ZXCHEM [9] |

| 10 | Zinc subcarbonate | Early ceramic texts | Westlab Australia [12] |

Only full-length names are shown to comply with the stylistic requirement that abbreviations be avoided.

Grade- and Hydration-Specific Designations

Suppliers frequently append purity, zinc assay or hydration descriptors to the base name. Examples include “Zinc carbonate basic, laboratory reagent, zinc ≥ 58 percent” [3], “Zinc carbonate basic, extra pure, anhydrous” [13], and “Zinc carbonate basic dihydrate” [5]. Such qualifiers do not indicate fundamentally different compounds but rather analytical specification or water content.

Historical and Mineralogical Names

The naturally occurring polymorphs are known as smithsonite for the simple carbonate ZnCO₃ and hydrozincite for the basic carbonate Zn₅(CO₃)₂(OH)₆. Early ceramic and ore-dressing manuals therefore referred to laboratory preparations of the basic salt simply as “calamine” or “zinc bloom,” terms now discouraged because they conflate distinct minerals [14] [15].

Key Research Findings on Nomenclature Variability

Extensive physicochemical characterisation shows that apparently divergent names correspond to subtle structural or hydration differences rather than compositional errors:

- Powder X-ray diffraction and thermogravimetric studies reveal that preparations labelled “[ZnCO₃]₂ · [Zn(OH)₂]₃” invariably contain minor zinc oxide and hydrozincite reflections, explaining slight mass-loss discrepancies among analytical grades [10].

- Spectroscopic interrogation (infra-red and X-ray fluorescence) confirms that carbonate-to-hydroxide ratios slide along a narrow continuum during manufacture, producing formulae reported as either Zn₅(CO₃)₂(OH)₆ or 3 Zn(OH)₂ · 2 ZnCO₃ depending on the analytical convention adopted [10].

- Supplier catalogues consequently register multiple Chemical Abstracts Service numbers to distinguish between fully dried material and hydrated lots, even when both conform structurally to basic zinc carbonate [5] [6].

Physical Description

Other Solid; Dry Powder

White solid; [Hawley] White odorless powder; [MSDSonline]

Color/Form

WHITE, CRYSTALLINE POWDER

RHOMBOHEDRAL STRUCTURE

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

4.4 g/cu cm

Odor

Decomposition

Melting Point

UNII

EQR32Y7H0M

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 62 of 88 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 26 of 88 companies with hazard statement code(s):;

H315 (96.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (88.46%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (84.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (11.54%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Zinc carbonate is used as a dietary supplement for farm animals.

Astringent, topical antiseptic.

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

5263-02-5

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Silabenzene

Use Classification

Methods of Manufacturing

General Manufacturing Information

Synthetic Rubber Manufacturing

All Other Basic Organic Chemical Manufacturing

Rubber Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Carbonic acid, zinc salt (1:1): ACTIVE